2-Methoxy-6-nitrobenzenesulfonamide
Description
2-Methoxy-6-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 6-position, with a sulfonamide (-SO₂NH₂) functional group.
Properties
CAS No. |
1261646-31-4 |
|---|---|
Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
2-methoxy-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-14-6-4-2-3-5(9(10)11)7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) |
InChI Key |
XBJCOCHOLDKOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally related sulfonamides and substituted benzene derivatives listed in the evidence:
Substituent Effects on Reactivity and Stability
2-Chloro-6-methylbenzenesulfonyl chloride ():
- Shares a sulfonyl chloride group (-SO₂Cl) but differs in substituents (chloro and methyl groups vs. methoxy and nitro).
- The chloro and methyl substituents enhance electrophilicity at the sulfonyl group, making it reactive toward nucleophiles (e.g., amines for sulfonamide formation). In contrast, the nitro group in 2-Methoxy-6-nitrobenzenesulfonamide would further activate the sulfonamide for nucleophilic substitution or hydrogen bonding.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():
- A pyrimidine-based sulfonamide with a fluorophenyl group. The fluorine atom increases metabolic stability compared to nitro or methoxy groups, which may alter bioavailability in pharmaceutical contexts.
Functional Group Comparisons
- Nitro Group vs. Methoxy Group: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of adjacent protons and stabilizing negative charges. In contrast, the methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution reactions to specific positions on the benzene ring .
Sulfonamide vs. Sulfonyl Chloride :
Data Table: Key Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Challenges : Nitro groups in ortho positions (e.g., 6-nitro) may sterically hinder reactions, requiring optimized conditions for sulfonamide formation.
- Thermal Stability : Nitro-substituted aromatics are generally less thermally stable than halogenated analogs, limiting high-temperature applications .
Notes on Evidence Limitations
The evidence provided lacks direct information on this compound, necessitating extrapolation from structurally related compounds. For instance:
- lists fluoro- and methoxy-substituted benzenes but omits nitro-sulfonamide derivatives.
- focuses on sulfonyl chlorides rather than sulfonamides.
Further experimental data (e.g., NMR, HPLC, or biological assays) would be required to validate hypotheses about this compound’s behavior.
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